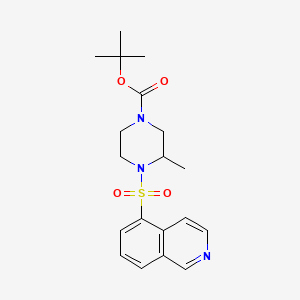
1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an isoquinoline sulfonyl group and a tert-butyl ester, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of isoquinoline-5-sulfonyl chloride. This is achieved by reacting isoquinoline-5-sulfonic acid with thionyl chloride in the presence of N,N-dimethylformamide as a catalyst . The resulting isoquinoline-5-sulfonyl chloride is then reacted with tert-butyl 3-methylpiperazine-1-carboxylate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure high purity of the final product.
化学反応の分析
Types of Reactions
1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamides or sulfonates.
科学的研究の応用
1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. . The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition can disrupt various cellular pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
類似化合物との比較
Similar Compounds
Isoquinoline-5-sulfonamide derivatives: These compounds share the isoquinoline sulfonyl group and have been studied for their kinase inhibitory properties.
Tert-butyl piperazine derivatives: These compounds feature the tert-butyl ester and piperazine ring, making them structurally similar.
Uniqueness
1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit protein kinase B (PKB) sets it apart from other similar compounds, highlighting its potential in therapeutic applications .
特性
IUPAC Name |
tert-butyl 4-isoquinolin-5-ylsulfonyl-3-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-14-13-21(18(23)26-19(2,3)4)10-11-22(14)27(24,25)17-7-5-6-15-12-20-9-8-16(15)17/h5-9,12,14H,10-11,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSUPDFXPOJRSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
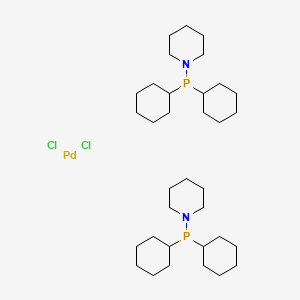
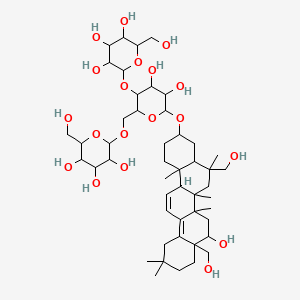
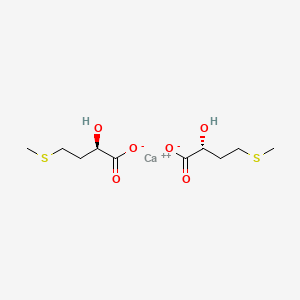
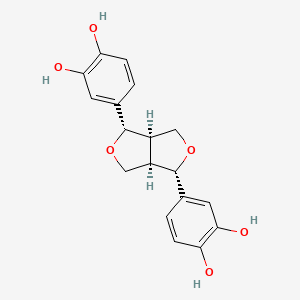
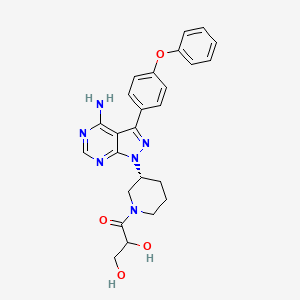
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/new.no-structure.jpg)
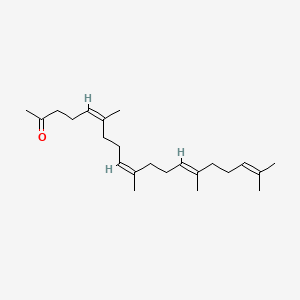
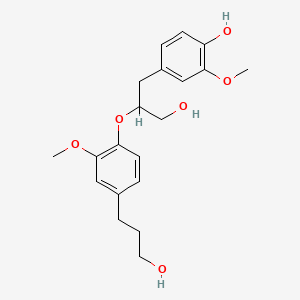
![2,2'-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B565870.png)
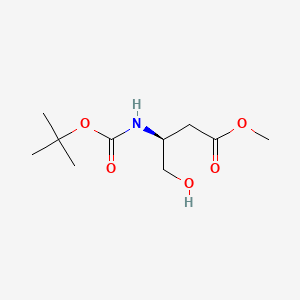
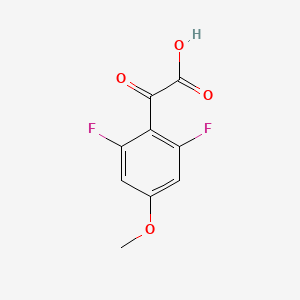
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)
